[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate
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Overview
Description
[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate: is a chemical compound with a complex structure that includes a hydroxy group, a methylamino group, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of a phenyl acetate derivative with a hydroxyethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated reaction monitoring and control systems helps to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: [4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated alcohol derivative.
Scientific Research Applications
Chemistry: In chemistry, [4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of [4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate involves its interaction with specific molecular targets. The hydroxy and methylamino groups play a crucial role in its binding to target molecules, influencing their activity. The acetate group may also contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to these similar compounds, [4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate stands out due to its unique combination of functional groups. The presence of both hydroxy and methylamino groups allows for a broader range of chemical reactions and interactions, making it more versatile in scientific research and industrial applications.
Properties
IUPAC Name |
[4-[1-hydroxy-2-(methylamino)ethyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)15-10-5-3-9(4-6-10)11(14)7-12-2/h3-6,11-12,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFHIJNMLWVMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(CNC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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